molecular formula C21H20FNO2 B5034819 Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate

Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate

Cat. No.: B5034819
M. Wt: 337.4 g/mol
InChI Key: JUYCHQWVDSKDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate is a complex organic compound belonging to the quinoline family. . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate, typically involves multi-step reactions. Common synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve cyclization reactions, where starting materials such as aniline and diethyl ethoxymethylenemalonate undergo a series of reactions to form the quinoline scaffold .

Industrial Production Methods

Industrial production of quinoline derivatives may utilize green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and reusable catalysts are employed to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which may enhance its biological activity and selectivity compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c1-2-25-21(24)13-10-11-19-17(12-13)14-7-5-8-15(14)20(23-19)16-6-3-4-9-18(16)22/h3-7,9-12,14-15,20,23H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYCHQWVDSKDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.